molecular formula C17H25NO2 B5721234 N-cyclohexyl-4-(4-methoxyphenyl)butanamide

N-cyclohexyl-4-(4-methoxyphenyl)butanamide

Numéro de catalogue B5721234
Poids moléculaire: 275.4 g/mol
Clé InChI: CWBLTXRMPSNFEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-4-(4-methoxyphenyl)butanamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in cancer research. It was first discovered in 2006 by researchers at the University of Queensland, Australia. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the synthesis of ribosomal RNA (rRNA). Inhibition of Pol I transcription leads to nucleolar stress and activation of p53-dependent cell death pathways, making CX-5461 a potential therapeutic agent for cancer treatment.

Mécanisme D'action

N-cyclohexyl-4-(4-methoxyphenyl)butanamide inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to nucleolar stress and activation of the p53 pathway, ultimately resulting in cell death. N-cyclohexyl-4-(4-methoxyphenyl)butanamide has been shown to be selective for cancer cells with high levels of Pol I transcription, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
In addition to its effects on Pol I transcription, N-cyclohexyl-4-(4-methoxyphenyl)butanamide has also been shown to inhibit DNA repair pathways, such as homologous recombination and non-homologous end joining. This may contribute to its ability to induce cell death in cancer cells. N-cyclohexyl-4-(4-methoxyphenyl)butanamide has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cyclohexyl-4-(4-methoxyphenyl)butanamide is its selectivity for cancer cells with high levels of Pol I transcription. This makes it a promising therapeutic agent for cancers that are dependent on ribosome biogenesis, such as multiple myeloma and acute lymphoblastic leukemia. However, N-cyclohexyl-4-(4-methoxyphenyl)butanamide has also been shown to have off-target effects, which may limit its use in certain contexts.

Orientations Futures

There are several future directions for research on N-cyclohexyl-4-(4-methoxyphenyl)butanamide. One area of interest is the development of biomarkers to identify patients who are most likely to respond to treatment with N-cyclohexyl-4-(4-methoxyphenyl)butanamide. Another area of research is the development of combination therapies that can enhance the efficacy of N-cyclohexyl-4-(4-methoxyphenyl)butanamide. Additionally, there is interest in the development of N-cyclohexyl-4-(4-methoxyphenyl)butanamide analogs with improved pharmacokinetic properties and selectivity for cancer cells. Overall, N-cyclohexyl-4-(4-methoxyphenyl)butanamide shows great promise as a therapeutic agent for cancer treatment, and further research is needed to fully understand its potential.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-4-(4-methoxyphenyl)butanamide involves several steps, starting with the reaction of 4-methoxybenzylamine with cyclohexanone to form N-cyclohexyl-4-(4-methoxyphenyl)butan-2-amine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate. The final step involves the reaction of the carbamate with 2,2,2-trifluoroethanol in the presence of a catalytic amount of p-toluenesulfonic acid to form N-cyclohexyl-4-(4-methoxyphenyl)butanamide.

Applications De Recherche Scientifique

N-cyclohexyl-4-(4-methoxyphenyl)butanamide has been extensively studied in preclinical models of cancer, including multiple myeloma, acute lymphoblastic leukemia, and breast cancer. It has been shown to induce cell death in cancer cells, while sparing normal cells. N-cyclohexyl-4-(4-methoxyphenyl)butanamide has also been shown to have synergistic effects when combined with other chemotherapeutic agents, such as doxorubicin and bortezomib.

Propriétés

IUPAC Name

N-cyclohexyl-4-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-16-12-10-14(11-13-16)6-5-9-17(19)18-15-7-3-2-4-8-15/h10-13,15H,2-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBLTXRMPSNFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(4-methoxyphenyl)butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.